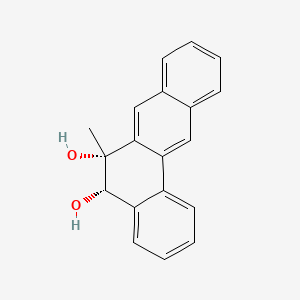
(5s,6r)-6-Methyl-5h-benzo(c)anthracene-5,6-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5S,6R)-6-Methyl-5H-benzo©anthracene-5,6-diol is a complex organic compound belonging to the class of polycyclic aromatic hydrocarbons (PAHs). This compound is characterized by its unique stereochemistry, which is denoted by the (5S,6R) configuration. It is a derivative of benzo©anthracene, a well-known PAH, and features a methyl group and two hydroxyl groups attached to its structure.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (5S,6R)-6-Methyl-5H-benzo©anthracene-5,6-diol typically involves multi-step organic reactions. One common approach is the Diels-Alder reaction, followed by selective hydroxylation and methylation. The reaction conditions often require the use of catalysts, such as Lewis acids, and controlled temperatures to ensure the desired stereochemistry is achieved.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques, such as chromatography, ensures high yield and purity. The scalability of the synthesis process is crucial for its application in various industries.
Analyse Chemischer Reaktionen
Types of Reactions
(5S,6R)-6-Methyl-5H-benzo©anthracene-5,6-diol undergoes several types of chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the diol into its corresponding hydrocarbon.
Substitution: Electrophilic substitution reactions can introduce various functional groups into the aromatic ring.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Friedel-Crafts alkylation and acylation reactions using aluminum chloride (AlCl3) as a catalyst are common.
Major Products Formed
The major products formed from these reactions include quinones, hydrocarbons, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
(5S,6R)-6-Methyl-5H-benzo©anthracene-5,6-diol has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study the reactivity and properties of PAHs.
Biology: Research on its interactions with biological macromolecules helps in understanding the effects of PAHs on living organisms.
Medicine: Its derivatives are investigated for potential therapeutic applications, including anticancer properties.
Industry: It is used in the development of advanced materials and as a precursor for the synthesis of other complex organic compounds.
Wirkmechanismus
The mechanism of action of (5S,6R)-6-Methyl-5H-benzo©anthracene-5,6-diol involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl groups play a crucial role in its binding affinity and reactivity. The compound can undergo metabolic activation, leading to the formation of reactive intermediates that interact with DNA and proteins, potentially causing mutagenic and carcinogenic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (5S,6R)-1-Methyl-5,6-dihydrobenzo[a]anthracene-5,6-diol
- (5S,6R)-7-Methyl-5,6-dihydro-benzo[a]anthracene-5,6-diol
- (5S,6R)-8-Methyl-5,6-dihydrobenzo[c]anthracene-5,6-diol
Uniqueness
Compared to these similar compounds, (5S,6R)-6-Methyl-5H-benzo©anthracene-5,6-diol is unique due to its specific methylation and hydroxylation pattern, which influences its chemical reactivity and biological interactions. The stereochemistry also plays a significant role in its distinct properties and applications.
Eigenschaften
CAS-Nummer |
94850-05-2 |
|---|---|
Molekularformel |
C19H16O2 |
Molekulargewicht |
276.3 g/mol |
IUPAC-Name |
(5S,6R)-6-methyl-5H-benzo[a]anthracene-5,6-diol |
InChI |
InChI=1S/C19H16O2/c1-19(21)17-11-13-7-3-2-6-12(13)10-16(17)14-8-4-5-9-15(14)18(19)20/h2-11,18,20-21H,1H3/t18-,19+/m0/s1 |
InChI-Schlüssel |
VCKKWILLQSYLQK-RBUKOAKNSA-N |
Isomerische SMILES |
C[C@@]1([C@H](C2=CC=CC=C2C3=CC4=CC=CC=C4C=C31)O)O |
Kanonische SMILES |
CC1(C(C2=CC=CC=C2C3=CC4=CC=CC=C4C=C31)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Benzenamine, N-ethyl-4-[[4-(ethylamino)-3-methylphenyl][4-(ethylimino)-3-methyl-2,5-cyclohexadien-1-ylidene]methyl]-2-methyl-, monoacetate](/img/structure/B14343500.png)



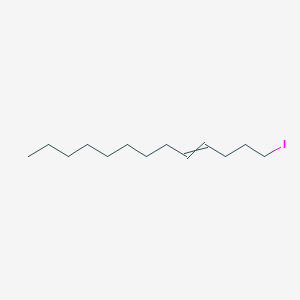
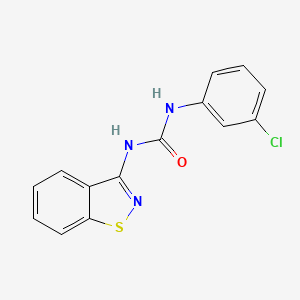
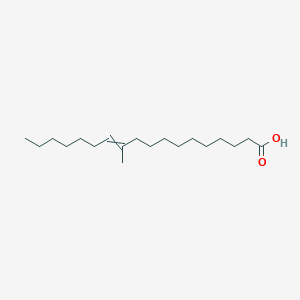

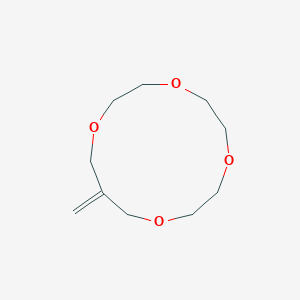
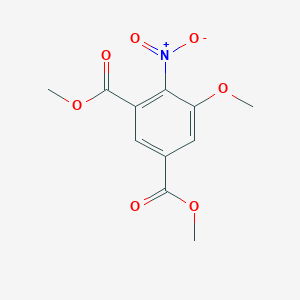
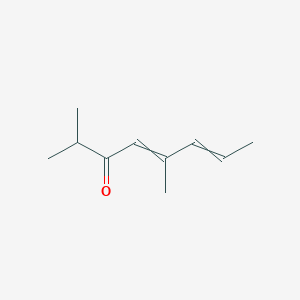
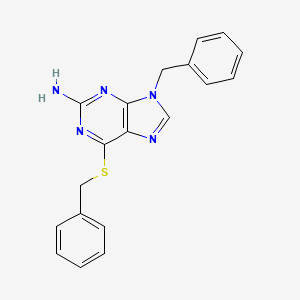
![{[2-(Bromomethyl)phenyl]methyl}(trimethyl)silane](/img/structure/B14343584.png)
![10-(4-Methoxyphenyl)-3-methylbenzo[g]pteridine-2,4(3H,10H)-dione](/img/structure/B14343589.png)
